6'-Methyl-[3,3'-bipyridin]-4-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(6-methylpyridin-3-yl)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-8-2-3-9(6-14-8)10-7-13-5-4-11(10)12/h2-7H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTANXIBYQZDURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=C(C=CN=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70734709 | |
| Record name | 6'-Methyl[3,3'-bipyridin]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342485-36-2 | |
| Record name | 6'-Methyl[3,3'-bipyridin]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70734709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization Studies of 6 Methyl 3,3 Bipyridin 4 Amine
Electronic Absorption and Emission Spectroscopy for Understanding Photophysical Properties
The photophysical properties of a molecule, which describe its interaction with light, are fundamentally governed by its electronic structure. Electronic absorption and emission spectroscopy are powerful tools to probe these properties, providing insights into electron transitions, excited states, and the dynamics of how the molecule dissipates energy after absorbing light mdpi.com. For N-heterocyclic compounds like 6'-Methyl-[3,3'-bipyridin]-4-amine, these properties are of significant interest for applications ranging from materials science to biological imaging nih.gov.
UV-Visible absorption spectroscopy measures the absorption of light by a molecule as a function of wavelength, revealing the electronic transitions from the ground state to various excited states thermofisher.com. In aromatic systems such as bipyridines, the primary absorptions are typically due to π→π* transitions, which are generally high in intensity. The presence of nitrogen heteroatoms also allows for n→π* transitions, involving the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital. These transitions are typically weaker in intensity compared to π→π* transitions researchgate.net.
For this compound, the bipyridine core provides the principal chromophore. The introduction of an amino group (-NH₂) at the 4-position and a methyl group (-CH₃) at the 6'-position is expected to modify the electronic transitions. The amino group acts as a potent auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of absorption. Through its electron-donating mesomeric effect, the amino group can cause a bathochromic (red) shift in the π→π* absorption bands, moving them to longer wavelengths. This is a common phenomenon observed in various aminopyridine and N-substituted aromatic compounds mdpi.comresearchgate.net.
Table 1: Hypothetical UV-Visible Absorption Data for this compound in a Nonpolar Solvent This data is illustrative and based on typical values for substituted bipyridines and aminopyridines.
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |
|---|---|---|
| π→π* | ~280-320 | > 10,000 |
| n→π* | ~330-360 | < 1,000 |
Fluorescence spectroscopy provides information about the electronic and structural properties of a molecule in its excited state. After a molecule absorbs a photon and reaches an excited singlet state, it can relax to the ground state by emitting a photon; this process is fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference is known as the Stokes shift mdpi.com.
The fluorescence characteristics of this compound are significantly influenced by its substituents. The electron-donating amino group can promote an excited state with significant intramolecular charge transfer (ICT) character, where electron density moves from the amino group to the electron-accepting pyridine (B92270) rings mdpi.com. This ICT character often leads to a large Stokes shift and high sensitivity of the emission wavelength to solvent polarity. In polar solvents, the ICT state is stabilized, resulting in a further red-shift of the fluorescence emission rsc.org. The quantum yield of fluorescence, which is the ratio of photons emitted to photons absorbed, is a key parameter. While some aminopyridines are highly fluorescent, the possibility of non-radiative decay pathways, such as those involving twisted intramolecular charge transfer (TICT) states, can sometimes lead to fluorescence quenching mdpi.com.
Phosphorescence, emission from an excited triplet state, is generally weaker and has a much longer lifetime than fluorescence. For organic molecules in fluid solution at room temperature, phosphorescence is often not observed due to quenching by molecular oxygen and other non-radiative processes. It is more readily observed in a rigid matrix or at cryogenic temperatures.
Table 2: Projected Photophysical Properties of this compound This data is illustrative and based on analogous fluorescent aminopyridine derivatives mdpi.com.
| Parameter | Projected Value (in Ethanol) |
|---|---|
| Absorption Maximum (λabs) | ~310 nm |
| Emission Maximum (λem) | ~450 nm |
| Stokes Shift | ~140 nm |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.4 |
Time-resolved spectroscopy is a powerful technique used to study the temporal evolution of excited states on timescales ranging from femtoseconds to milliseconds wikipedia.orgspectroscopyeurope.com. By employing pump-probe techniques, where an initial laser pulse (the pump) excites the molecule and a subsequent, delayed pulse (the probe) monitors the changes, one can directly measure the lifetime of excited states spectroscopyeurope.com.
For this compound, time-resolved fluorescence spectroscopy could be used to measure the lifetime of its excited singlet state (τF). This lifetime is the average time the molecule spends in the excited state before returning to the ground state and is determined by the rates of both radiative (fluorescence) and non-radiative decay. A short lifetime might indicate efficient non-radiative decay pathways, whereas a longer lifetime would be consistent with a higher fluorescence quantum yield rsc.org.
Transient absorption spectroscopy is another time-resolved technique that can provide a more complete picture of the excited-state dynamics. It can detect not only the decay of the excited singlet state but also the formation and decay of other transient species, such as the excited triplet state or ICT states nsf.gov. This allows for the complete mapping of the de-excitation pathways available to the molecule after photoexcitation.
Table 3: Illustrative Excited State Lifetimes for a Substituted Bipyridine Values are representative for N-heterocyclic compounds and serve as an example of data obtained from time-resolved spectroscopy mdpi.comnsf.gov.
| Excited State | Typical Lifetime (τ) |
|---|---|
| Singlet (S₁) State | 1-10 nanoseconds (ns) |
| Triplet (T₁) State | > 1 microsecond (µs) |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns .
High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass nih.gov. For this compound, with the molecular formula C₁₁H₁₁N₃, HRMS is crucial for confirming its composition and distinguishing it from any potential isobaric isomers (compounds with the same nominal mass but different elemental formulas).
The exact mass is calculated using the monoisotopic masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N). Ionization techniques such as electrospray ionization (ESI) would typically produce the protonated molecule, [M+H]⁺. HRMS analysis of this ion would provide an experimentally measured exact mass that can be compared to the theoretical value to confirm the elemental formula.
Table 4: Exact Mass Data for this compound
| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Neutral Molecule [M] | C₁₁H₁₁N₃ | 185.09530 |
| Protonated Molecule [M+H]⁺ | C₁₁H₁₂N₃⁺ | 186.10312 |
Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented, and the resulting fragment ions (product ions) are mass-analyzed wikipedia.orgnationalmaglab.org. This process provides detailed structural information by revealing the molecule's fragmentation pathways. The fragmentation is typically induced by collision-induced dissociation (CID), where the precursor ions collide with an inert gas .
For this compound, the MS/MS spectrum of the protonated molecule ([M+H]⁺, m/z 186.10) would be expected to show several characteristic fragmentation patterns based on the known behavior of pyridine and aromatic amine compounds nih.govkyushu-u.ac.jp.
Key expected fragmentation pathways include:
Loss of a methyl radical (`CH₃): A common fragmentation for methylated aromatic compounds, leading to an ion at m/z ~171.08.
Loss of ammonia (B1221849) (NH₃): Fragmentation involving the amino group, resulting in an ion at m/z ~169.08.
Cleavage of the C-C bond between the pyridine rings: This would lead to ions corresponding to the individual substituted pyridine rings.
Loss of hydrogen cyanide (HCN): A characteristic fragmentation of the pyridine ring itself, resulting in the loss of 27 Da.
Analyzing these fragmentation pathways allows for the confirmation of the connectivity of the atoms within the molecule, supporting the structural assignment.
Table 5: Plausible MS/MS Fragmentation Pattern for Protonated this compound Fragmentation pathway is proposed based on established principles for related structures [1, 20, 25]. | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Identity | | :--- | :--- | :--- | :--- | | 186.10 | 171.08 | 15.02 | [M+H - CH₃]⁺ | | 186.10 | 169.08 | 17.02 | [M+H - NH₃]⁺ | | 186.10 | 159.09 | 27.01 | [M+H - HCN]⁺ | | 171.08 | 144.07 | 27.01 | [M+H - CH₃ - HCN]⁺ |
X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Architecture Determination
X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, and reveals the supramolecular assembly through intermolecular interactions such as hydrogen bonding and π-stacking.
Single-Crystal X-ray Diffraction Analysis
A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), indicates that a single-crystal X-ray diffraction structure for the isolated compound this compound has not been deposited or published. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and the precise geometry of its molecular and supramolecular structure in the solid state are not available. Such an analysis would be invaluable for understanding its conformational preferences and the nature of its intermolecular interactions, which are crucial for its physical properties and its role in the synthesis of more complex molecules.
Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Identification
Powder X-ray Diffraction (PXRD) is a fundamental tool for the characterization of polycrystalline materials. It is instrumental in identifying different crystalline phases (polymorphs), assessing sample purity, and monitoring phase transitions. There are no published PXRD patterns or dedicated polymorphism studies specifically for this compound in the reviewed scientific literature. The absence of this data precludes any discussion on its potential polymorphic forms or the phase characteristics of its bulk material.
Chiroptical Spectroscopy (e.g., Circular Dichroism) if Chiral Derivatives are Explored
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of stereoisomers.
The parent compound, this compound, is achiral and therefore does not exhibit a CD spectrum. For chiroptical analysis to be relevant, chiral derivatives would need to be synthesized, for instance, by introducing a stereocenter or creating atropisomers through restricted rotation. Currently, there is no available research that describes the synthesis of chiral derivatives of this compound or their subsequent analysis using Circular Dichroism or other chiroptical methods. Therefore, no experimental data or detailed research findings can be presented for this section.
Computational and Theoretical Investigations of 6 Methyl 3,3 Bipyridin 4 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical methods are employed to solve the Schrödinger equation for a given molecule, yielding detailed information about its electronic structure and associated properties. These calculations are fundamental to predicting molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized organic molecules like 6'-Methyl-[3,3'-bipyridin]-4-amine. Using functionals such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of the molecule can be optimized to find its lowest energy conformation. tandfonline.com
For this compound, DFT calculations would be expected to show a non-planar structure in its ground state, with a specific dihedral angle between the two pyridine (B92270) rings. The introduction of the electron-donating amino (-NH₂) group at the 4-position and the methyl (-CH₃) group at the 6'-position influences the electronic distribution and geometry of the bipyridine framework. The amino group, a strong π-donor, would likely lead to a shortening of the adjacent C-N bond and affect the aromaticity of its ring. Similarly, the methyl group, a weak σ-donor, would subtly alter local bond lengths and angles. DFT studies on similarly substituted bipyridine systems confirm that such substituents significantly impact both structural and electronic properties. tandfonline.comnsf.gov
Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p)) (Note: This table presents illustrative data based on typical values for substituted bipyridines, as direct computational results for this specific molecule are not available in the cited literature.)
| Parameter | Predicted Value |
| C3-C3' Bond Length (Å) | 1.485 |
| C4-N(amine) Bond Length (Å) | 1.375 |
| C6'-C(methyl) Bond Length (Å) | 1.510 |
| Pyridine Ring 1-2 Dihedral Angle (°) | 35.2 |
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a pathway to higher accuracy in electronic structure calculations, albeit at a greater computational expense. These methods are crucial for benchmarking results from more approximate methods like DFT and for cases where electron correlation effects are particularly important.
Studies on substituted 4,4'-bipyridines have utilized ab initio calculations at the HF/6-31G and MP2/6-31G levels to determine properties like gas-phase proton affinities and rotational energy barriers. nih.govresearchgate.net For this compound, such high-level calculations would yield a very accurate determination of the electronic energy and wave function. This allows for a precise characterization of the molecule's stability and the energy landscape associated with conformational changes, such as rotation around the central C-C bond connecting the pyridine rings. nih.govresearchgate.net The results from these methods would serve as a theoretical benchmark for understanding its intrinsic electronic properties, independent of experimental conditions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nsf.gov
For this compound, the electron-donating amino and methyl groups are expected to raise the energy of the HOMO, localizing electron density primarily on the substituted pyridine rings. The LUMO is expected to be distributed across the bipyridine system. A general trend observed in substituted bipyridines is a reduction in the HOMO-LUMO energy gap upon the introduction of electron-donating substituents like -NH₂. tandfonline.comnsf.gov This smaller energy gap suggests higher reactivity and facilitates electronic transitions, which is relevant for applications in materials science. DFT calculations on related amine-substituted rhenium bipyridine complexes have shown that the position of the amine group significantly modulates the HOMO-LUMO gap. nsf.gov
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These values are hypothetical, based on trends observed in analogous compounds, to illustrate the concept.)
| Orbital | Energy (eV) |
| HOMO | -5.85 |
| LUMO | -1.25 |
| Energy Gap (ΔE) | 4.60 |
The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic attack. uni-muenchen.dedtic.mil The ESP map plots the electrostatic potential onto the molecule's electron density surface, with different colors representing regions of varying potential.
An ESP analysis of this compound would reveal regions of negative potential (typically colored red) and positive potential (blue). The most negative regions are expected to be located around the nitrogen atoms of the two pyridine rings and the nitrogen of the amino group, due to the presence of lone pairs of electrons. uni-muenchen.dethaiscience.info These sites represent the most likely points for electrophilic attack or coordination to metal cations. The aromatic rings will exhibit regions of moderate negative potential, while the hydrogen atoms of the amino group and the methyl group will show regions of positive potential. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other species in its environment. dtic.mil
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wave function into localized orbitals corresponding to core electrons, lone pairs, and bonds. uni-muenchen.dempg.de This method allows for the quantitative analysis of electron delocalization through the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. uni-muenchen.de
In this compound, NBO analysis would quantify the delocalization of electron density from the lone pair of the amino nitrogen and from the C-H bonds of the methyl group into the antibonding orbitals (π*) of the bipyridine rings. These interactions, referred to as hyperconjugation, contribute to the stability of the molecule. The strength of these interactions can be estimated using second-order perturbation theory. researchgate.net A study on substituted 2,2'-bipyridines used NBO analysis to understand the hybridization state of the nitrogen atoms, which in turn explains the stability of different conformers. tandfonline.com This analysis provides a detailed understanding of the electronic communication between the substituents and the aromatic system.
Table 3: Illustrative Second-Order Perturbation Theory Analysis of Fock Matrix for this compound (Note: This table presents a hypothetical NBO analysis based on typical interactions in amino- and methyl-substituted aromatic systems.)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (1) N(amine) | π* (Pyridine Ring 1) | 45.5 |
| σ (C-H, methyl) | π* (Pyridine Ring 2) | 5.2 |
| π (Pyridine Ring 1) | π* (Pyridine Ring 2) | 20.1 |
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solution Behavior
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. researchgate.net MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent.
For this compound, MD simulations can explore its conformational landscape, particularly the rotation around the single bond connecting the two pyridine rings. This flexibility is crucial for its ability to act as a chelating ligand in coordination chemistry. Simulations in a solvent like water or acetonitrile (B52724) would reveal the structure of the solvation shell around the molecule. bohrium.com They would show how solvent molecules arrange themselves to interact with the polar amino group and the nitrogen atoms of the rings through hydrogen bonding or dipole-dipole interactions. Such simulations are essential for bridging the gap between theoretical calculations on an isolated molecule and its behavior in a real-world chemical or biological system. researchgate.nettandfonline.com
Prediction of Spectroscopic Parameters (NMR chemical shifts, UV-Vis spectra) via Computational Models
Computational models, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions guide experimental characterization and help in the interpretation of complex spectra.
NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. epstem.net This approach calculates the magnetic shielding tensors for each nucleus in the molecule. The isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).
The accuracy of these predictions depends on the chosen functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)). epstem.net Solvation effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. unige.ch For this compound, theoretical calculations would predict distinct chemical shifts for the protons and carbon atoms on both pyridine rings. The electron-donating amino group (-NH₂) and the methyl group (-CH₃) would significantly influence the electronic environment and, consequently, the chemical shifts of nearby nuclei, a phenomenon that can be precisely quantified through these computational methods. tandfonline.com
Interactive Table 1: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound (Note: This table is illustrative, showing the type of data generated from computational studies. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) [GIAO/B3LYP] | Hypothetical Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) [GIAO/B3LYP] | Hypothetical Experimental ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| C2 | - | - | 148.5 | 149.1 |
| H2 | 8.15 | 8.20 | - | - |
| C4 | - | - | 155.2 | 155.8 |
| C5 | - | - | 108.9 | 109.3 |
| H5 | 6.70 | 6.75 | - | - |
| C6 | - | - | 150.1 | 150.6 |
| H6 | 8.10 | 8.14 | - | - |
| C6' | - | - | 158.3 | 158.9 |
| CH₃ | 2.50 | 2.55 | 24.1 | 24.5 |
UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. researchgate.net This method computes the vertical excitation energies from the ground state to various excited states, which correspond to the absorption peaks in a UV-Vis spectrum. mit.edu The calculations also provide the oscillator strength for each transition, which relates to the intensity of the absorption band. mit.edu
For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) associated with π→π* and n→π* electronic transitions. rsc.org The results can reveal how the positions of the methyl and amino groups on the bipyridine scaffold influence the intramolecular charge transfer (ICT) character of these transitions. researchgate.net Comparing different functionals, such as B3LYP and CAM-B3LYP, can be important, as their performance can vary depending on the nature of the electronic transitions being studied. researchgate.net
Reaction Mechanism Studies and Transition State Identification
Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions, including the synthesis and functionalization of heterocyclic compounds like this compound. umn.edu DFT calculations allow researchers to map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. researchgate.net
The synthesis of substituted bipyridines often involves transition-metal-catalyzed cross-coupling reactions or C-H bond functionalization. mdpi.comacs.org For instance, in a hypothetical C-H amination reaction to install the amino group on the pyridine ring, computational studies could elucidate the mechanism. researchgate.net This would involve:
Modeling Reactant and Catalyst Interaction: Simulating the initial coordination of the bipyridine precursor to the metal catalyst (e.g., Palladium, Iridium, or Iron). researchgate.net
Identifying Intermediates: Locating stable intermediates along the reaction pathway, such as metal-nitrenoid species. researchgate.net
Locating Transition States: Identifying the highest-energy point (the transition state) for key steps like C-H bond cleavage or C-N bond formation. The geometry of the transition state provides insight into the steric and electronic factors controlling the reaction's feasibility and selectivity.
Calculating Activation Barriers: Determining the energy difference between the reactants and the transition state gives the activation energy, which is directly related to the reaction rate.
By comparing the energy profiles of different possible pathways, researchers can determine the most likely reaction mechanism. tamu.edu These studies are invaluable for optimizing reaction conditions, designing more efficient catalysts, and predicting the regioselectivity of functionalization on the bipyridine core. acs.org
QSAR (Quantitative Structure-Activity Relationship) Modeling for Non-Biological Activities (e.g., catalytic, sensing)
While often used in drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling can also be applied to predict the non-biological activities of compounds, such as their performance in catalysis or chemical sensing. nih.gov A QSAR model for this compound and related ligands would aim to establish a mathematical correlation between their structural features and a specific activity.
The development of a QSAR model for a non-biological activity involves several key steps:
Data Set Assembly: A training set of structurally similar compounds (e.g., various substituted bipyridines) with measured activity data is compiled. The activity could be a catalytic turnover frequency (TOF) for a specific reaction or the response signal from a chemical sensor incorporating the ligand.
Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the training set. These descriptors quantify various aspects of the molecule's structure.
Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that links the descriptors to the activity. nih.govnih.gov The predictive power of the model is then rigorously tested using internal and external validation sets. researchgate.net
For a catalytic application, a QSAR model might reveal that a combination of a low LUMO energy (descriptor for electron-accepting ability) and a specific steric parameter (descriptor for the shape around the metal-binding site) leads to higher catalytic efficiency. For sensing, the model might link the compound's dipole moment and polarizability to its sensitivity and selectivity for a target analyte. These models serve as powerful predictive tools for the rational design of new ligands with enhanced performance in specific material applications.
Interactive Table 2: Examples of Molecular Descriptors for QSAR Modeling
| Descriptor Class | Specific Descriptor Example | Property Represented |
|---|---|---|
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting ability tandfonline.com |
| Electronic | Dipole Moment | Molecular polarity |
| Steric | Molecular Volume | Size and bulk of the molecule |
| Steric | Verloop Sterimol Parameters | Shape and spatial arrangement of substituents |
| Topological | Wiener Index | Molecular branching and connectivity |
| Physicochemical | LogP | Lipophilicity/hydrophilicity |
Advanced Chemical Reactivity and Derivatization Studies of 6 Methyl 3,3 Bipyridin 4 Amine
Functionalization of the Pyridine (B92270) Rings and Amino Group
The reactivity of 6'-Methyl-[3,3'-bipyridin]-4-amine is governed by the interplay of its constituent parts. The pyridine rings are inherently electron-deficient, making them susceptible to nucleophilic attack and resistant to electrophilic substitution. However, the 4-amino group is a strong activating group, donating electron density to its pyridine ring and directing electrophilic attack. Conversely, the 6'-methyl group is a weak activating group. This electronic dichotomy allows for a range of selective chemical modifications.
Electrophilic Aromatic Substitution Reactions
Pyridine itself undergoes electrophilic aromatic substitution (EAS) only under harsh conditions, with substitution occurring primarily at the 3-position. The presence of the strongly activating 4-amino group on one ring of this compound significantly facilitates EAS on that ring. The amino group directs electrophiles to the positions ortho to it (positions 3 and 5).
Key considerations for EAS on this molecule include:
Regioselectivity: The 4-amino group directs electrophiles to the 3- and 5-positions of its ring. The 6'-methyl group weakly activates its ring, but the directing effect is overshadowed by the deactivating nature of the ring nitrogen. Therefore, electrophilic attack is overwhelmingly favored on the amino-substituted ring.
Reaction Conditions: While the amino group activates the ring, the deactivating effect of the pyridine nitrogen means that conditions for EAS are typically more forcing than for analogous aniline (B41778) compounds.
Common EAS Reactions: Halogenation, nitration, and sulfonation can be achieved. For instance, nitration often requires fuming nitric and sulfuric acids. The conditions for the nitration of 4-nitromethylbenzene to 2,4-dinitromethylbenzene illustrate the forcing conditions that can be necessary for deactivated aromatic systems.
| Reaction Type | Typical Reagents | Expected Position of Substitution |
| Nitration | HNO₃ / H₂SO₄ | 3- and 5- positions |
| Bromination | Br₂ / FeBr₃ | 3- and 5- positions |
| Sulfonation | Fuming H₂SO₄ | 3- and 5- positions |
Nucleophilic Aromatic Substitution Pathways
The electron-deficient nature of pyridine rings makes them prime candidates for nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. stackexchange.com This reaction is further facilitated if a good leaving group is present at these positions. For this compound, SNAr reactions can be envisioned in several ways:
Displacement of a pre-installed leaving group: If a halide were present at the 2-, 6-, 2'-, or 6'-positions, it could be readily displaced by a variety of nucleophiles (e.g., alkoxides, thiolates, amines).
Activation for SNAr: A recent strategy for functionalizing bipyridines involves converting a ring position into a cationic trimethylammonium group, which acts as an excellent leaving group for SNAr reactions with nucleophiles like methoxide, fluoride, and thioacetate. acs.orgchemrxiv.orgacs.orgchemrxiv.org This approach allows for the introduction of C–O, C–S, and C–F bonds under mild conditions. acs.orgchemrxiv.org
Chichibabin Reaction: While not a substitution of a leaving group, the Chichibabin reaction (amination at the 2-position with sodium amide) is a classic example of nucleophilic substitution of a hydride ion on a pyridine ring. This reaction could potentially occur on the 6'-methyl-substituted ring at the 2' or 6' position, though it would require harsh conditions.
A study on the rearrangement of 4-amino-3-halopyridines demonstrates that an N-acylated intermediate can react intramolecularly via SNAr, resulting in a formal two-carbon insertion. nih.gov
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org It utilizes a directing metalating group (DMG) to coordinate an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org In this compound, several groups can direct metalation:
The 4-Amino Group: The amino group (or a protected form like an amide or carbamate) is a potent DMG. It would direct lithiation to the 3- and 5-positions. Given the steric hindrance, the 3-position is the most likely site.
The Pyridine Nitrogens: The nitrogen atoms of the pyridine rings can also act as DMGs. In 3-substituted pyridines, metalation typically occurs at the 4-position, and less commonly at the 2-position. uwindsor.caresearchgate.net
The competition between these directing groups would determine the ultimate site of lithiation. Using sterically hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can be crucial for achieving selective deprotonation of pyridines while avoiding competitive nucleophilic addition of the organolithium reagent to the ring. uwindsor.caharvard.edu The resulting ortho-lithiated species can be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) chlorides) to install new functional groups with high regioselectivity. wikipedia.org
N-Alkylation and Acylation of the Amino Substituent
The exocyclic 4-amino group is a key site for derivatization through N-alkylation and N-acylation reactions.
N-Alkylation: Introducing alkyl groups onto the amino nitrogen can be achieved through several methods.
Direct Alkylation: Reaction with alkyl halides can lead to mono- and di-alkylation. However, overalkylation is a common problem as the nucleophilicity of the amine increases with each alkylation. harvard.educhemrxiv.org
Reductive Amination: A more controlled method for mono-alkylation is reductive amination. harvard.edu This involves the condensation of the amine with an aldehyde or ketone to form an imine (or iminium ion), which is then reduced in situ. Common reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride. harvard.eduthieme-connect.com This method avoids the issue of overalkylation. harvard.edu Protocols for the N-alkylation of aminopyridines using heterogeneous catalysts in the presence of alkylating agents like alcohols or ethers have also been developed for industrial-scale synthesis. google.com
N-Aminopyridinium Salts: A novel approach uses N-aminopyridinium salts as ammonia (B1221849) surrogates, which can be arylated and then alkylated in a self-limiting fashion to provide secondary amines. chemrxiv.orgchemrxiv.org
N-Acylation: The amino group readily reacts with acylating agents to form amides.
Reaction with Acyl Halides or Anhydrides: Treatment with acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine), provides the corresponding N-acyl derivatives. For example, 4-aminopyridine (B3432731) can be acetylated with acetic anhydride (B1165640) to yield 4-acetylaminopyridine. semanticscholar.org This reaction is generally high-yielding and serves to protect the amino group or introduce new functionality.
Cyclization Reactions and Formation of Fused Ring Systems
The structure of this compound, with its amino group at a position meta to the other pyridine ring, is well-suited for constructing fused heterocyclic systems. Such fused-ring systems are of significant interest in medicinal chemistry and materials science. ias.ac.in
[2+2+2] Cycloaddition: Cobalt-catalyzed [2+2+2] cycloadditions between substrates containing ynamide, alkyne, and nitrile functionalities have been used to create tricyclic fused 3-aminopyridine (B143674) systems. nih.gov This strategy could be adapted to build complex rings onto the bipyridine scaffold.
Condensation and Annulation Reactions: The 4-amino group can act as a nucleophile in condensation reactions with bifunctional electrophiles. For example, reaction with β-ketoesters or α,β-unsaturated carbonyl compounds can lead to the formation of new fused pyridone or dihydropyridine (B1217469) rings.
Intramolecular Cyclizations: If a suitable reactive group is installed ortho to the amino group (at the 3-position) via a method like DoM, intramolecular cyclization can be triggered to form a fused five- or six-membered ring. Purines and other fused imidazoles can be prepared via copper(I)-catalyzed ring closure from amidine precursors. nih.gov Strategies involving seven-membered iminium ions have been used to generate 7,5- and 7,6-fused bicyclic systems. ebrary.net
Heterogeneous and Homogeneous Catalysis for Chemical Transformations Involving the Compound
Bipyridine derivatives are among the most important classes of ligands in transition metal catalysis. The electronic and steric properties of this compound make it an attractive ligand for both homogeneous and heterogeneous catalysis.
Heterogeneous Catalysis
Immobilizing molecular catalysts on solid supports combines the high selectivity and activity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous systems. Bipyridine ligands are frequently incorporated into solid supports for this purpose.
Immobilization on Supports: The this compound ligand can be anchored to solid supports like silica (B1680970), graphene, or polymers. acs.org For instance, bipyridine-based organosilica nanotubes have been synthesized and metalated with iridium to create robust heterogeneous catalysts for C-H oxidation and borylation reactions. rsc.orgnih.govresearchgate.net Similarly, periodic mesoporous organosilica (PMO) containing bipyridine ligands in the framework has been used as a solid chelating ligand for various metal complexes, showing superior activity and durability compared to homogeneous analogues in reactions like C-H borylation. acs.org
Catalytic Applications: These immobilized bipyridine-metal complexes are active in a range of transformations. Rhenium(I) bipyridine complexes are known for the photocatalytic reduction of CO₂, and their immobilization on supports like TiO₂ can overcome issues of catalyst degradation and separation seen in homogeneous systems. nih.gov Grubbs catalysts for olefin metathesis have also been immobilized on mesoporous sieves via pyridine linkers. acs.org
Homogeneous Catalysis
In homogeneous catalysis, the bipyridine ligand and a metal precursor form a soluble complex that catalyzes a reaction in the solution phase. The amino and methyl substituents on this compound would modulate the properties of the resulting metal complex.
Ligand Properties: The amino group is a strong electron-donating group, which increases the electron density on the metal center. This can enhance the catalytic activity in oxidative addition steps. The methyl group provides some steric bulk and is weakly electron-donating.
Potential Catalytic Reactions:
Cross-Coupling Reactions: Palladium-bipyridine complexes are workhorses in C-C and C-N bond-forming cross-coupling reactions.
C-H Activation/Functionalization: Iridium and rhodium complexes with bipyridine ligands are known to catalyze the borylation and oxidation of C-H bonds. rsc.orgnih.gov
CO₂ Reduction: Rhenium and manganese complexes bearing bipyridine ligands are among the most studied molecular catalysts for the electrochemical and photochemical reduction of carbon dioxide. nih.govnih.gov
Polymerization: Nickel and palladium bipyridine complexes are used as catalysts for olefin polymerization.
The specific structure of this compound offers a versatile platform for derivatization and application across a broad spectrum of synthetic and catalytic chemistry.
Coordination Chemistry and Ligand Applications of 6 Methyl 3,3 Bipyridin 4 Amine
Design Principles for Ligand-Metal Coordination
The design of a ligand for metal coordination is a strategic process aimed at controlling the properties of the resulting complex. For 6'-Methyl-[3,3'-bipyridin]-4-amine, several key principles apply:
Chelation and Bite Angle: Like other bipyridines, this ligand possesses two nitrogen donor atoms from the pyridine (B92270) rings. However, unlike the well-studied 2,2'-bipyridine (B1663995) which forms a stable five-membered chelate ring with a metal ion, the 3,3'-bipyridine (B1266100) scaffold is inherently more flexible. The C3-C3' single bond allows for free rotation, meaning the two nitrogen atoms can adopt a range of orientations. While it can act as a chelating ligand, the resulting seven-membered ring would be considerably more strained. This flexibility allows it to more readily act as a bridging ligand, connecting two different metal centers.
Electronic Effects: The ligand is functionalized with two key groups that modify its electronic properties. The amine group (-NH₂) at the 4-position is a strong electron-donating group, increasing the electron density on its pyridine ring. This enhanced basicity makes the adjacent nitrogen atom a stronger Lewis base, promoting stronger coordination to a metal center. Conversely, the methyl group (-CH₃) at the 6'-position is a weak electron-donating group. This asymmetric electronic nature can influence the reactivity and spectroscopic properties of its metal complexes.
Steric Hindrance: The methyl group at the 6'-position, adjacent to one of the coordinating nitrogen atoms, introduces a degree of steric bulk. This can influence the coordination geometry around the metal center, potentially favoring the formation of complexes with specific stereochemistries or preventing the coordination of multiple bulky ligands.
Hydrogen Bonding: The amine group provides a site for hydrogen bonding. In the solid state, this functionality can direct the self-assembly of metal complexes into higher-order supramolecular structures, such as one-dimensional chains or three-dimensional networks.
These design elements make this compound a versatile but complex ligand, capable of forming a variety of structures depending on the metal ion's preferred coordination geometry, the reaction conditions, and the counter-ions present.
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in a solvent such as ethanol, methanol, or acetonitrile (B52724). The resulting complexes can be characterized by a suite of analytical techniques including single-crystal X-ray diffraction, NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm their structure and composition.
Disclaimer: Specific experimental data for complexes of this compound is not extensively available in the surveyed literature. The following sections and tables are based on the established coordination chemistry of analogous aminopyridine and 3,3'-bipyridine systems and serve as an illustrative guide to its expected behavior.
Transition metals, with their partially filled d-orbitals, are expected to form a wide range of colorful and catalytically active complexes with this ligand. Ruthenium(II) complexes, for instance, are of great interest for their photophysical and electrochemical properties. nih.govmdpi.com The synthesis could proceed by reacting the ligand with a precursor like [Ru(bpy)₂(Cl)₂]. The resulting complex, [Ru(bpy)₂(this compound)]²⁺, would be characterized to understand how the asymmetric ligand affects the complex's properties compared to a symmetric [Ru(bpy)₃]²⁺ analogue.
Copper(II) complexes are known for their structural diversity. e3s-conferences.orgijcrcps.com Reaction with copper(II) nitrate (B79036) might yield a monomeric complex like [Cu(this compound)₂(NO₃)₂] or, given the ligand's bridging potential, a polymeric chain. The structural outcome would depend heavily on the metal-to-ligand ratio and crystallization conditions.
| Metal Ion | Potential Complex Formula | Expected Geometry | Characterization Methods |
| Ru(II) | [Ru(bpy)₂(L)]Cl₂ | Octahedral | NMR, ESI-MS, CV, UV-Vis |
| Cu(II) | Cu(L)₂(H₂O)₂₂ or {[Cu(L)(NO₃)₂]}n | Distorted Octahedral | X-ray Diffraction, IR, EPR |
| Ni(II) | Ni(L)₃₂ | Octahedral | Magnetic Susceptibility, UV-Vis |
| Zn(II) | [Zn(L)Cl₂] | Tetrahedral | ¹H NMR, Elemental Analysis |
| L = this compound |
The coordination chemistry of this compound with main group metals is less explored compared to transition metals. However, the nitrogen donor atoms can coordinate to Lewis acidic main group elements like tin (Sn) or antimony (Sb). These complexes are often studied for their structural diversity and potential applications in catalysis. The synthesis would likely involve reacting the ligand with a main group halide, such as SnCl₄, in an aprotic solvent to yield a complex like [SnCl₄(L)].
Bipyridine-based ligands are extensively used in lanthanide and actinide chemistry, particularly for applications in separation science and as luminescent materials. researchgate.netnih.govnih.gov The relatively "hard" nitrogen donors of the pyridine rings are suitable for coordinating to the hard lanthanide(III) and actinide(III) ions. The complexation of europium(III) or terbium(III) with this ligand could lead to complexes that exhibit characteristic red or green luminescence, respectively, upon UV excitation. In the context of nuclear fuel reprocessing, ligands with similar structures are investigated for their ability to selectively extract trivalent actinides (e.g., Americium) from lanthanides in acidic solutions. researchgate.net A typical complex might have the formula [Eu(L)(NO₃)₃(H₂O)n]. bath.ac.uk
Elucidation of Coordination Modes and Geometries
The structural flexibility of the 3,3'-bipyridine backbone allows for several coordination modes, which dictate the final architecture of the metal complex.
Monodentate: The ligand can coordinate to a metal center through only one of its pyridine nitrogen atoms. This is more likely if the metal center is sterically crowded by other bulky ligands.
Bidentate (Chelating): As discussed, the ligand can form a seven-membered chelate ring. While less stable than the five-membered rings formed by 2,2'-bipyridine, this mode is possible, leading to discrete mononuclear complexes.
Bidentate (Bridging): This is a very common coordination mode for 3,3'- and 4,4'-bipyridines. researchgate.net The ligand spans two different metal centers, with each nitrogen coordinating to one metal. This mode leads to the formation of coordination polymers, which can be one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. The methyl and amine substituents would act as "decorations" within the pores or layers of such a framework, influencing its properties.
The geometry around the metal center is determined by the metal's electronic configuration and the number of coordinated ligands. For example, a six-coordinate metal like Ru(II) or Ni(II) will typically adopt an octahedral geometry. A four-coordinate metal like Zn(II) or Cu(I) would likely be tetrahedral or square planar. X-ray crystallography is the definitive method for elucidating the precise coordination mode and geometry. e3s-conferences.orgnih.gov
Catalytic Applications of Metal Complexes Derived from the Compound
Photocatalysis and Electrocatalysis
Currently, there is a lack of specific research data on the direct applications of this compound in the fields of photocatalysis and electrocatalysis. Scientific literature extensively covers the use of various bipyridine-based ligands in metal complexes for these purposes; however, studies detailing the performance and mechanisms of complexes incorporating the this compound ligand are not publicly available.
The broader class of bipyridine ligands is well-established for its ability to form stable complexes with a variety of transition metals, such as ruthenium, rhenium, iridium, and manganese. These complexes are frequently investigated for their potential in promoting key chemical transformations, including the reduction of carbon dioxide and the oxidation of water (water splitting). The electronic and steric properties of the bipyridine ligand can be finely tuned by the addition of substituents, which in turn influences the catalytic activity, selectivity, and stability of the resulting metal complex.
For instance, the introduction of amine groups into the bipyridine framework has been explored as a strategy to modulate the catalytic properties of the complexes. Pendant amines can act as proton relays, influencing the selectivity of CO2 reduction towards either carbon monoxide or formate. However, without specific experimental data or theoretical studies on this compound, any discussion of its role in photocatalytic or electrocatalytic systems would be speculative.
Detailed research findings, including performance metrics like turnover numbers, quantum yields, Faradaic efficiencies, and data suitable for creating comparative tables, are not available for this specific compound. Therefore, a thorough and scientifically accurate analysis of its capabilities in photocatalysis and electrocatalysis cannot be provided at this time.
Supramolecular Chemistry and Self Assembly Architectures Incorporating 6 Methyl 3,3 Bipyridin 4 Amine
Hydrogen Bonding Interactions for Supramolecular Assembly
There is no specific information in the surveyed literature detailing the hydrogen bonding interactions of 6'-Methyl-[3,3'-bipyridin]-4-amine in the context of supramolecular assembly. While the amine group at the 4-position and the nitrogen atoms within the pyridine (B92270) rings present potential sites for hydrogen bonding, no studies have been published that characterize these interactions or their role in forming larger, ordered structures.
Metal-Ligand Driven Self-Assembly Processes
The role of This compound as a ligand in metal-driven self-assembly is another area that remains unexplored in the scientific literature. Bipyridine-based ligands are fundamental building blocks in coordination chemistry, readily forming complexes with a variety of metal ions. mdpi.com However, no specific research could be found that utilizes This compound for these purposes.
Formation of Discrete Supramolecular Cages and Helicates
There are no published reports on the use of This compound in the formation of discrete supramolecular cages or helicates. The synthesis of such structures is a prominent area of supramolecular chemistry, but this particular ligand has not been featured in these investigations.
Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)
The construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) relies on the use of organic linkers to connect metal nodes into extended networks. ossila.combohrium.comacs.org While bipyridine derivatives are commonly employed as such linkers, there is no evidence in the literature of This compound being used to construct MOFs or CPs.
π-π Stacking and Aromatic Interactions
Aromatic interactions, particularly π-π stacking, are crucial in stabilizing supramolecular architectures. rsc.org The bipyridine core of This compound suggests the potential for such interactions. However, without crystal structures or computational studies, which are currently unavailable in the literature for this specific compound, no detailed analysis of its π-π stacking behavior can be provided.
Host-Guest Chemistry and Recognition Phenomena
Host-guest chemistry involves the encapsulation of a "guest" molecule within a larger "host" molecule. wikipedia.org The potential of This compound to act as either a host or a guest, or to be incorporated into larger host systems, has not been investigated in any published research.
Surface Adsorption and Self-Assembled Monolayers (SAMs)
The functionalization of surfaces through the formation of self-assembled monolayers (SAMs) is a key area of materials science. nih.govharvard.edu Bipyridine derivatives can be designed to anchor to surfaces and coordinate with metals, but there are no studies available that describe the surface adsorption behavior of This compound or its use in forming SAMs.
Potential in Advanced Materials Science and Technological Applications Research Focus
Organic Electronics and Optoelectronics Research
The field of organic electronics leverages the diverse properties of carbon-based molecules to create devices such as organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and organic field-effect transistors (OFETs). Bipyridine derivatives are integral to this field, and by extension, 6'-Methyl-[3,3'-bipyridin]-4-amine is a promising candidate for several key roles within these technologies.
Role as Electron/Hole Transporting Material Components
In multilayer OLED devices, the efficient transport of charge carriers (electrons and holes) from the electrodes to the emissive layer is crucial for high performance. This is facilitated by dedicated electron-transporting layers (ETLs) and hole-transporting layers (HTLs). The performance of these layers is dictated by the electron affinity (EA) and ionization potential (IP) of the materials used.
While specific experimental data for this compound is not extensively documented in publicly available research, the properties of analogous pyridine- and bipyridine-based molecules provide strong indicators of its potential. Pyridine-containing compounds are well-established as effective electron-transporting materials due to the electron-deficient nature of the pyridine (B92270) ring, which facilitates electron injection and mobility. mdpi.com The introduction of an amine group, a known hole-transporting moiety, into the bipyridine structure suggests that this compound could exhibit bipolar charge transport properties , capable of transporting both electrons and holes. mdpi.com This dual functionality is highly desirable for simplifying device architecture and improving recombination efficiency in the emissive layer.
For instance, pyrene-pyridine integrated compounds have been successfully utilized as hole-transporting materials in OLEDs, demonstrating good thermal stability and suitable HOMO/LUMO energy levels for efficient hole injection. acs.orgnih.gov Theoretical studies on various aromatic nitrogen-containing ligands, including pyridine derivatives, are often used to predict their charge transport capabilities by calculating reorganization energies. nih.gov Compounds with low reorganization energies for hole or electron transport are considered good candidates for HTLs or ETLs, respectively. nih.gov The presence of both pyridine and amine functionalities within this compound suggests a balance of these properties, making it a compelling subject for further investigation as a bipolar transport material.
| Material Class | Primary Charge Transport | Key Structural Feature | Typical Application |
|---|---|---|---|
| Aryl-amine derivatives (e.g., TPD, NPB) | Hole | Nitrogen atom with lone pair | Hole-Transporting Layer (HTL) acs.orgnih.gov |
| Pyridine/Oxadiazole derivatives | Electron | Electron-deficient aromatic ring | Electron-Transporting Layer (ETL) mdpi.comacs.org |
| Carbazole-pyridine hybrids | Bipolar | Combination of electron-donating (carbazole) and electron-accepting (pyridine) units | Host material, HTL, ETL mdpi.com |
| Pyrene-pyridine derivatives | Hole | Extended π-conjugation of pyrene | Hole-Transporting Layer (HTL) acs.org |
Charge Transfer Mechanism Studies in Organic Semiconductors
Charge transfer is a fundamental process governing the operation of organic electronic devices. In the context of this compound, charge transfer can occur through several mechanisms, particularly when it is incorporated into a host-guest system or as a ligand in a metal complex. The amine group acts as an electron donor, while the bipyridine core can act as an electron acceptor, setting the stage for intramolecular charge transfer (ICT).
When used as a ligand in organometallic complexes, such as those with iridium(III) or rhenium(I), the dominant charge transfer mechanism is often metal-to-ligand charge transfer (MLCT). uni-regensburg.de In such complexes, photoexcitation promotes an electron from a metal-centered d-orbital to a ligand-centered π*-orbital. The electronic properties of the bipyridine ligand, as modified by the methyl and amine substituents, can tune the energy of this transition, thereby influencing the color and efficiency of light emission. researchgate.net The amine group, being electron-donating, would be expected to raise the energy of the ligand's molecular orbitals, potentially affecting the MLCT energy.
In purely organic systems, such as when doped into a host material, Förster resonance energy transfer (FRET) and Dexter energy transfer are the primary mechanisms for energy transfer from the host to the guest (dopant) molecule. uni-regensburg.de For efficient energy transfer, the emission spectrum of the host must overlap with the absorption spectrum of the guest, and the energy level of the host's excited state should be higher than that of the guest. uni-regensburg.de The specific electronic properties of this compound would determine its suitability as either a host or a guest in such systems.
Phosphorescent and Fluorescent Emitters in OLED Research
The ability to harvest both singlet and triplet excitons allows phosphorescent OLEDs (PhOLEDs) to achieve theoretical internal quantum efficiencies of up to 100%. uni-regensburg.de This is typically achieved by using heavy metal complexes that facilitate intersystem crossing from the singlet to the triplet state. Bipyridine ligands are cornerstones in the design of such phosphorescent emitters, particularly for iridium(III) and platinum(II) complexes.
While direct reports on OLEDs using this compound are scarce, related bicarbazole-bipyridine derivatives have been developed as host materials for sky-blue PhOLEDs. researchgate.net These materials demonstrate that the bipyridine moiety is effective in facilitating charge transport and supporting phosphorescent emission from a doped emitter. researchgate.net The amine and methyl groups on this compound would modulate the electronic properties of the resulting metal complex, influencing its emission color, quantum yield, and stability. For example, the introduction of electron-donating groups can sometimes lead to a blue-shift in the emission of cyclometalated iridium complexes.
In the realm of fluorescent emitters, thermally activated delayed fluorescence (TADF) has emerged as a promising mechanism to achieve high efficiency without the need for heavy metals. uni-duesseldorf.de TADF molecules are designed to have a small energy gap between their lowest singlet (S1) and triplet (T1) excited states, allowing for reverse intersystem crossing from the T1 to the S1 state, followed by fluorescent emission. The donor-acceptor structure inherent in this compound (amine as donor, bipyridine as acceptor) is a common design principle for TADF molecules. Further research would be needed to determine the singlet-triplet energy gap of this specific compound to evaluate its potential as a TADF emitter.
Chemosensor and Biosensor Research (Mechanism and Design)
The nitrogen atoms in the pyridine rings and the amine group of this compound provide excellent coordination sites for metal ions and hydrogen bonding interactions, making it a promising candidate for chemosensor applications. Fluorescence-based sensing is a particularly attractive approach due to its high sensitivity and the potential for visual detection.
Selectivity and Sensitivity Mechanisms
The selectivity of a chemosensor is its ability to bind to a specific target analyte in the presence of other competing species. For bipyridine-based sensors, selectivity is often governed by the specific coordination geometry and electronic affinity of the bipyridine "pocket" for a particular metal ion. The methyl and amine substituents on this compound would influence the steric and electronic environment of the binding site, thereby tuning its selectivity. For example, derivatives of 2,2'-bipyridine-3,3'-diol (B1205928) have shown high selectivity for Zn²⁺ ions. researchgate.net
The sensitivity of a sensor is determined by the magnitude of the signal change upon binding to the analyte. In fluorescent sensors, this often manifests as either fluorescence quenching ("turn-off") or fluorescence enhancement ("turn-on").
Fluorescence Quenching: This can occur through several mechanisms, including photoinduced electron transfer (PET) from the sensor to the analyte or from the analyte to the sensor, or through energy transfer. For instance, the fluorescence of some sensor molecules is quenched by nitroaromatic compounds, which are electron-deficient. acs.orgrsc.org
Fluorescence Enhancement: This is often observed when the sensor binds to an analyte that restricts intramolecular rotation or inhibits a non-radiative decay pathway. For example, the binding of Zn²⁺ to some 3-hydroxy-2,2'-bipyridine derivatives inhibits excited-state intramolecular proton transfer (ESIPT), leading to a significant increase in fluorescence intensity. researchgate.netchimicatechnoacta.ru
Fluorescence-Based Sensing Strategies
The design of a fluorescence-based sensor using this compound would leverage its intrinsic fluorescent properties or its ability to modulate the fluorescence of another species.
A common strategy involves the "turn-on" fluorescence response upon metal ion binding. Many bipyridine derivatives are weakly fluorescent in their free form due to efficient non-radiative decay processes. Upon coordination to a metal ion, the molecule becomes more rigid, which can block these non-radiative pathways and lead to a significant enhancement of fluorescence. This is a highly desirable feature for a sensor, as it produces a signal against a dark background, improving sensitivity. The interaction of 3-hydroxy-2,2'-bipyridine derivatives with Zn²⁺, for example, results in a significant increase in emission intensity along with a hypsochromic (blue) shift of the emission maximum. chimicatechnoacta.ru
Another strategy is based on displacement. A non-fluorescent complex could be formed between this compound and a quenching metal ion. The introduction of an analyte that has a stronger affinity for the metal ion could then displace the quenching ion, restoring the fluorescence of the bipyridine compound.
The amine group also offers a site for further functionalization, allowing for the attachment of other fluorophores or recognition units to create more complex and selective sensor architectures. For instance, pyrylium (B1242799) salts, which react with amines, have been used for the visual detection of amine gases, indicating the potential for derivatization of the amino group in sensing applications. acs.org
| Sensing Mechanism | Description | Example Analyte | Observed Effect |
|---|---|---|---|
| Fluorescence Quenching (e.g., PET) | Analyte binding introduces a non-radiative decay pathway, decreasing fluorescence. science.gov | Nitroaromatics acs.org | "Turn-off" signal |
| Fluorescence Enhancement (Inhibition of ESIPT) | Analyte binding blocks an existing non-radiative pathway (ESIPT), increasing fluorescence. researchgate.netchimicatechnoacta.ru | Zn²⁺ researchgate.netchimicatechnoacta.ru | "Turn-on" signal with blue shift |
| Fluorescence Enhancement (Rigidification) | Analyte binding reduces intramolecular motion, decreasing non-radiative decay and enhancing fluorescence. | Various metal ions | "Turn-on" signal |
| Displacement Assay | Analyte displaces a quencher from the sensor, restoring fluorescence. | Anions, other metal ions | "Turn-on" signal |
Electroactive Materials Research
Redox Properties and Electrochemical Behavior
The redox properties of bipyridine compounds are central to their application in electrochemical systems. These properties are highly tunable through the strategic placement of functional groups on the bipyridine rings. For this compound, the methyl and amino substituents are anticipated to have a pronounced effect on its redox potential.
Theoretical and Comparative Insights:
Computational studies on various bipyridine derivatives have shown a clear correlation between the electronic nature of the substituents and the resulting redox potentials. binghamton.educanterbury.ac.nzresearchgate.net For instance, density functional theory (DFT) calculations have been effectively used to predict the redox potentials of a wide array of organic molecules, including bipyridine derivatives. canterbury.ac.nzresearchgate.net These studies consistently show that electron-donating groups raise the energy of the Highest Occupied Molecular Orbital (HOMO), leading to lower oxidation potentials. Conversely, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is also affected, which influences the reduction potential.
The electrochemical behavior of bipyridinium salts, which are derivatives of bipyridines, has been extensively studied for applications in redox flow batteries. frontiersin.org These studies reveal that the redox potentials and the stability of the radical ions formed upon reduction are highly dependent on the substituents.
Expected Electrochemical Characteristics:
Based on the aforementioned principles, a predicted cyclic voltammogram for this compound would likely exhibit oxidation and reduction peaks that are shifted compared to the unsubstituted 3,3'-bipyridine (B1266100). The presence of the amino and methyl groups would likely result in a lower oxidation potential. The reduction process might be more complex, potentially involving the protonation of the nitrogen atoms, especially in protic solvents.
Table 8.5.1-1: Predicted Redox Potential Data for this compound and Related Compounds
| Compound | Predicted Oxidation Potential (V vs. Fc/Fc+) | Predicted Reduction Potential (V vs. Fc/Fc+) | Data Source Type |
| 3,3'-Bipyridine | ~1.5 | ~-2.2 | Experimental/Theoretical |
| 4-Amino-3,3'-bipyridine | ~1.2 | ~-2.4 | Theoretical Estimation |
| 6-Methyl-3,3'-bipyridine | ~1.4 | ~-2.3 | Theoretical Estimation |
| This compound | ~1.1 | ~-2.5 | Theoretical Estimation |
Disclaimer: The data presented in this table for substituted bipyridines are theoretical estimations based on established trends from computational and experimental studies of similar compounds and are not direct experimental values for the specified molecules. The values for 3,3'-bipyridine are approximate and collated from literature on bipyridine electrochemistry.
Supercapacitor and Battery Component Research
The promising redox properties of bipyridine derivatives make them attractive candidates for components in energy storage devices such as supercapacitors and batteries. Their ability to undergo reversible redox reactions is a key requirement for such applications.
Potential as a Supercapacitor Material:
While research into this compound for supercapacitors is still in a nascent stage, the general characteristics of functionalized bipyridines suggest potential. Materials with high surface area and tunable redox activity can enhance the performance of supercapacitors. The amino group on the bipyridine could facilitate polymerization or grafting onto conductive substrates, a common strategy to create electrode materials for supercapacitors.
Role in Battery Technologies:
The most significant potential for this compound in energy storage lies in its possible use in redox flow batteries (RFBs). Organic molecules, particularly those based on viologens (N,N'-disubstituted-4,4'-bipyridinium salts), are being heavily investigated as anolytes (negative electrolytes) in aqueous organic RFBs. frontiersin.org The redox potential, solubility, and stability of these molecules are critical performance parameters.
The structural features of this compound could offer advantages in this context. The methyl and amino groups can enhance solubility in aqueous or organic electrolytes. Furthermore, the ability to tune the redox potential is crucial for designing batteries with a high cell voltage. By pairing a suitable bipyridine-based anolyte with a high-potential catholyte, it is possible to develop high-energy-density RFBs.
Research has shown that the introduction of specific functional groups can improve the stability of the charged species and prevent degradation reactions, which are common challenges in organic RFBs. frontiersin.org The specific substitution pattern of this compound may contribute to the stability of its radical cation or dication forms, which would be beneficial for long-term cycling in a battery.
Table 8.5.2-1: Comparative Research Focus for Bipyridine Derivatives in Energy Storage
| Compound/Derivative Class | Application Focus | Key Research Findings |
| Viologens (4,4'-Bipyridinium) | Redox Flow Battery (Anolyte) | Tunable redox potential, high solubility with appropriate functionalization. frontiersin.org |
| Functionalized 2,2'-Bipyridines | Metal-Ion Battery (Ligand for Redox-Active Complexes) | Forms stable complexes with transition metals, influencing the battery's voltage and capacity. |
| This compound | Potential for RFB Anolyte or Catholyte Additive | Theoretical potential for tunable redox properties and enhanced solubility. Further research is required. |
Analytical Methodologies for Research and Purity Assessment of 6 Methyl 3,3 Bipyridin 4 Amine
Chromatographic Techniques for Separation and Purity Determination in Research
Chromatography is an indispensable tool for separating the components of a mixture, making it ideal for assessing the purity of synthesized compounds like 6'-Methyl-[3,3'-bipyridin]-4-amine and isolating it from reaction byproducts and starting materials.
High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment of bipyridine derivatives. Due to the hydrophilic nature of many pyridine (B92270) compounds, reversed-phase HPLC is commonly utilized. helixchrom.com This technique separates compounds based on their polarity.
In a typical research application, a C18 analytical column is used, which contains a nonpolar stationary phase. beilstein-journals.orgualberta.ca The mobile phase is generally a mixture of an aqueous solvent (often water with a modifier like formic acid or ammonium (B1175870) carbonate) and an organic solvent, such as acetonitrile (B52724). beilstein-journals.org A gradient is often run, where the proportion of the organic solvent is increased over time to elute compounds of increasing non-polarity. rsc.org Detection is frequently accomplished using an ultraviolet (UV) detector set to a wavelength where the bipyridine structure strongly absorbs light. ualberta.ca The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. beilstein-journals.orgacs.org In many research contexts, HPLC purity is reported as a percentage. beilstein-journals.orgacs.org
| Parameter | Description | Common Examples from Research | Reference |
|---|---|---|---|
| Column | The stationary phase where separation occurs. | Reversed-phase C18 (e.g., BEH C18, 50x2.1 mm) | beilstein-journals.orgualberta.ca |
| Mobile Phase | The solvent that moves the sample through the column. | A: Water with 0.1% Formic Acid B: Acetonitrile | beilstein-journals.orgrsc.org |
| Flow Rate | The speed at which the mobile phase passes through the column. | 0.8 mL/min | beilstein-journals.org |
| Detection | The method used to visualize the separated compounds. | UV-Vis Detector (e.g., at 220-420 nm or a specific wavelength like 326 nm) | beilstein-journals.orgualberta.ca |
| Analysis Type | The elution method used. | Gradient elution (e.g., 5% to 95% Solvent B) | beilstein-journals.org |
Gas Chromatography (GC) is another powerful separation technique, but its application to amine-containing compounds like this compound presents challenges. vt.edu Amines are generally polar and have low volatility, which can lead to poor peak shapes (significant tailing) and low reproducibility due to interactions with the GC column. vt.edu
To overcome these issues, derivatization is a common strategy. vt.edu The amine group is reacted with a derivatizing agent to form a less polar, more volatile derivative that is more suitable for GC analysis. For instance, propyl chloroformate can be used to derivatize amines in aqueous samples, allowing for subsequent analysis by GC with a Flame Ionization Detector (GC/FID) or Mass Spectrometer (GC/MS). vt.edu The use of a thick-film stationary phase column can also improve results. vt.edu
| Challenge | Reason | Mitigation Strategy | Reference |
|---|---|---|---|
| Poor Volatility | Strong intermolecular hydrogen bonding due to the amine group. | Chemical derivatization to increase volatility. | vt.edu |
| Peak Tailing | Adsorption of the polar amine group onto active sites on the column. | Derivatization (e.g., with propyl chloroformate) to make the analyte less polar. | vt.edu |
| Poor Reproducibility | Inconsistent interactions between the analyte and the GC system. | Use of robust columns (e.g., thick film stationary phase) and consistent derivatization protocols. | vt.edu |
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic method used extensively in synthetic chemistry research to monitor the progress of reactions. asianpubs.orgacademia-arabia.com In the synthesis of this compound, TLC allows the researcher to qualitatively observe the consumption of starting materials and the formation of the desired product over time. rsc.org
A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a chamber containing an appropriate solvent system (eluent). The separated spots are visualized, usually under UV light. By comparing the spots from the reaction mixture to those of the starting materials, a researcher can determine the extent of the reaction. rsc.orgasianpubs.orgacademia-arabia.com This information is crucial for deciding when to stop a reaction and begin the work-up and purification process. rsc.org
Quantitative Spectroscopic Methods for Concentration Determination in Research Contexts
Spectroscopic methods involve the interaction of electromagnetic radiation with the analyte and are used for both qualitative and quantitative analysis.
UV-Visible (UV-Vis) spectroscopy is used to study and quantify compounds containing chromophores—parts of a molecule that absorb light in the UV or visible regions. The bipyridine ring system in this compound is a strong chromophore, making UV-Vis spectroscopy a suitable analytical tool. nih.gov
In a research context, UV-Vis spectroscopy can be used to investigate the electronic properties of the molecule. nih.gov For quantitative purposes, it is most often employed as a detection method in HPLC, as previously mentioned. beilstein-journals.orgualberta.ca According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. When coupled with HPLC, the detector measures the absorbance of the eluent as it exits the column, generating peaks whose areas are proportional to the amount of each compound present. ualberta.ca
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity and concentration of organic compounds, including reference materials. mdpi.com Unlike other methods that provide a relative purity, qNMR can provide an absolute quantification by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity and weight. acs.orgfujifilm.com
The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. fujifilm.comresearchgate.net To perform a qNMR experiment for this compound, a precisely weighed amount of the compound and a certified reference material (internal standard) are dissolved in a deuterated solvent. sigmaaldrich.com The resulting ¹H NMR spectrum will show signals for both the analyte and the standard. By comparing the integration of a well-resolved signal from the analyte (e.g., the methyl group protons) to a signal from the standard, the exact purity of the analyte can be calculated. fujifilm.comsigmaaldrich.com It is crucial to ensure complete relaxation of the nuclei between pulses by setting an appropriate relaxation delay (typically 5-7 times the longest T1 relaxation time). researchgate.netsigmaaldrich.com In modern drug discovery and chemical research, qNMR is often used alongside HPLC to provide a comprehensive purity profile. acs.org
| Compound Type | qNMR Purity Reported | HPLC Purity Reported | Significance | Reference |
|---|---|---|---|---|
| Indazole Derivative | 94% | 99% | Demonstrates orthogonal methods for purity determination. | acs.org |
| Tetrahydropyrazolo[1,5-a]pyrazine Derivative | >99% | 100% | Indicates very high purity confirmed by two independent techniques. | acs.org |
| Indazole Derivative with Fluorine | 95% | 91% | Highlights potential differences in detected impurities between methods. | acs.org |
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric Analysis (TGA) is a crucial analytical technique used to determine the thermal stability and decomposition characteristics of a material. By measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides valuable insights into the thermal properties of chemical compounds. While specific TGA data for this compound is not extensively available in publicly accessible research, analysis of structurally related compounds, such as aminopyridines and methyl-substituted bipyridines, can offer a comparative understanding of its expected thermal behavior.
Detailed research into the thermal properties of various aminopyridine and bipyridine derivatives reveals that their stability is influenced by the nature and position of substituent groups on the pyridine rings. For instance, studies on aminopyridine complexes have shown that decomposition often occurs in multiple steps, corresponding to the loss of different components of the molecule or complex. nih.govekb.eg
In the case of 4-aminopyridine (B3432731) (4-AP), a structurally similar compound lacking the methyl group and the second pyridine ring at the 3-position, thermal decomposition has been observed to occur in a distinct temperature range. For example, one study noted that 4-AP shows no significant mass loss up to 120 °C, with melting processes initiating between 120–180 °C, followed by complete decomposition between 180–225 °C. mdpi.com Another investigation into a mercury(II) perchlorate (B79767) complex containing 4-aminopyridine found that the 4-aminopyridine ligand was lost in a stepwise manner at temperatures between 125 °C and 230 °C. nanobioletters.com
The introduction of a methyl group can also influence thermal stability. Research on a binuclear nickel(II) complex with 6-methyl-2,2'-bipyridine (B1582009) indicated a multi-step decomposition, with the initial loss of methylene (B1212753) groups occurring between 315 and 355 °C. ijcce.ac.ir This suggests that the methyl-substituted bipyridine ligand possesses considerable thermal stability.
Based on these findings for related compounds, it can be inferred that this compound likely possesses good thermal stability. The presence of the amino and methyl groups, as well as the bipyridine core, would contribute to its thermal profile. The decomposition would likely involve the loss of the amino and methyl groups, followed by the degradation of the bipyridine backbone at higher temperatures. However, without direct experimental TGA data for this compound, these remain well-founded estimations.
Table of TGA Data for Structurally Related Compounds:
| Compound/Complex | Onset of Decomposition/Weight Loss Event | Temperature Range (°C) | Reference |
| 4-Aminopyridine | Melting and Decomposition | 120 - 225 | mdpi.com |
| [Hg₂(C₅H₆N₂)₃(ClO₄)₄]·2H₂O | Loss of 4-aminopyridine ligand | 125 - 230 | nanobioletters.com |
| [{NiCl(6-mbipy)}₂(μ-Cl)₂] | Loss of methylene groups | 315 - 355 | ijcce.ac.ir |
| [M(ox)(bpy)] (M=Fe, Co, Ni, Zn) | Stable up to | 300 | rutgers.edu |
| [MCl₂(bpy)] (M=Fe, Co, Ni, Co/Ni) | Stable up to | 400 | rutgers.edu |
Future Research Directions and Emerging Opportunities for 6 Methyl 3,3 Bipyridin 4 Amine
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The future synthesis of 6'-Methyl-[3,3'-bipyridin]-4-amine and its derivatives is geared towards efficiency, scalability, and sustainability. While traditional methods for creating bipyridine scaffolds exist, emerging research focuses on more advanced and environmentally benign strategies.
Future synthetic explorations will likely concentrate on:
Cross-Coupling Reactions: Modern catalytic cross-coupling reactions, such as Suzuki, Negishi, and Stille couplings, offer highly efficient methods for constructing the C-C bond linking the two pyridine (B92270) rings. The Negishi cross-coupling, for instance, has proven effective for the large-scale, high-yield synthesis of various methyl-2,2'-bipyridines and could be adapted for this 3,3'-bipyridine (B1266100) isomer. orgsyn.org
C-H Activation: Direct C-H activation/functionalization represents a paradigm shift in synthesis, minimizing the need for pre-functionalized starting materials. Investigating transition-metal-catalyzed C-H amination or methylation on a bipyridine core could provide more atom-economical routes.
Flow Chemistry: The adoption of continuous flow chemistry can offer significant advantages in terms of safety, scalability, and reaction control for key synthetic steps. This methodology allows for precise control over temperature, pressure, and reaction time, often leading to higher yields and purity.
Sustainable Catalysis: A move away from precious metal catalysts (like palladium) towards more abundant and less toxic first-row transition metals (such as iron, copper, and nickel) is a key goal in green chemistry. Research into developing robust base-metal-catalyzed cross-coupling reactions for the synthesis of this compound is a promising avenue.
These advanced synthetic methods aim to reduce waste, minimize energy consumption, and utilize renewable resources, aligning the production of this valuable compound with the principles of green chemistry.
Deeper Mechanistic Understanding through Advanced Computational Modeling
A thorough understanding of the electronic structure and reactivity of this compound is crucial for predicting its behavior and designing new applications. Advanced computational modeling provides a powerful, non-empirical tool to gain deep mechanistic insights.
Future computational studies should focus on:
Density Functional Theory (DFT): DFT calculations can elucidate the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This information is vital for predicting its reactivity, coordination affinity for different metal ions, and its potential in electronic and optical materials.
Reaction Mechanism Simulation: Computational modeling can be used to map out the energy profiles of potential synthetic routes, helping to optimize reaction conditions and identify the most plausible mechanistic pathways for its formation and subsequent reactions. chemrxiv.org For example, simulations can rationalize the outcomes of cyclization reactions used to build related heterocyclic systems. rsc.orgresearchgate.net
Predicting Spectroscopic Properties: Time-dependent DFT (TD-DFT) can predict the absorption and emission spectra of the molecule and its metal complexes, guiding the design of new fluorophores, sensors, and photocatalysts.
Intermolecular Interactions: Modeling can provide insights into how molecules of this compound interact with each other and with other species, such as solvents or surfaces, which is critical for understanding its behavior in condensed phases and at interfaces in hybrid materials.
By combining theoretical predictions with experimental results, researchers can accelerate the discovery and optimization of materials and processes involving this compound.
Integration into Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, leading to novel functionalities. The bipyridine and amine moieties of this compound make it an excellent candidate as an organic linker or ligand in such materials.
Emerging opportunities in this area include:
Metal-Organic Frameworks (MOFs): The two nitrogen atoms of the bipyridine core can coordinate to metal ions to form porous, crystalline structures known as MOFs. The amine group can be used to further functionalize the pores of the MOF, introducing catalytic sites or specific binding capabilities for sensing and separation applications.
Polyoxometalate (POM) Hybrids: This compound can act as a ligand to coordinate with transition metals that are then integrated with inorganic polyoxometalate clusters. Such hybrid materials have shown promise in catalysis, electrochemistry, and photocatalysis. rsc.org
Functionalized Nanoparticles: The molecule can be used to surface-functionalize inorganic nanoparticles (e.g., gold, silica (B1680970), quantum dots), improving their stability, solubility, and biocompatibility, or introducing specific recognition sites for biomedical and sensing applications.
The table below summarizes potential hybrid materials incorporating this compound.
| Hybrid Material Type | Potential Role of the Compound | Emerging Application Areas |
| Metal-Organic Frameworks (MOFs) | Organic Linker/Functional Ligand | Gas Storage, Catalysis, Chemical Sensing |
| Polyoxometalate (POM) Hybrids | Organic Counterion/Ligand | Photocatalysis, Electrochemistry |
| Surface-Modified Nanoparticles | Capping/Functionalizing Agent | Biomedical Imaging, Targeted Drug Delivery |
| Perovskite Solar Cells | Interface Passivation Agent | Improving Solar Cell Efficiency and Stability |
Development of Advanced Functional Materials Based on Fundamental Research Findings
Building upon a fundamental understanding of its properties, this compound can serve as a core building block for a new generation of advanced functional materials. Its ability to form stable complexes and its inherent electronic characteristics are key to these applications. smolecule.com
Future development can be targeted towards:
Chemosensors: The bipyridine unit is a well-known chelator for metal ions. The specific electronic signature of this compound could be harnessed to create highly selective and sensitive fluorescent or colorimetric sensors for detecting specific metal ions or other analytes.
Emissive Materials and OLEDs: Metal complexes of bipyridine ligands are often luminescent. Ruthenium and iridium complexes, for example, are widely used in organic light-emitting diodes (OLEDs). The specific substitution pattern of this ligand could be used to tune the emission color and quantum efficiency of such complexes.
Electrochromic Devices: Bipyridine-based materials can exhibit electrochromism, changing color upon the application of an electrical potential. This property is useful for applications like smart windows and low-power displays.
Catalysis: As a ligand, it can be used to create homogeneous or heterogeneous catalysts. The electronic and steric properties imparted by the methyl and amine groups can influence the activity and selectivity of a metallic catalytic center.
Investigation of Stereochemical Control and Chiral Analogs
While this compound itself is achiral, the introduction of chirality can unlock a host of new properties and applications, particularly in catalysis and pharmacology.
Future research should explore:
Synthesis of Chiral Analogs: Introducing a chiral center, for example by modifying the methyl group into a chiral substituent or by adding a chiral group to the amine, would produce new chiral ligands.
Enantioselective Catalysis: Chiral bipyridine ligands are cornerstones of asymmetric catalysis. Chiral analogs of this compound could be used to create novel catalysts for enantioselective reactions, which are critical in the pharmaceutical industry.
Resolution of Racemic Mixtures: For synthetic routes that produce a racemic mixture of a chiral analog, the development of efficient resolution techniques, such as semi-preparative chiral HPLC, will be essential. nih.gov
Chiroptical Materials: Chiral bipyridine complexes can exhibit unique chiroptical properties, such as circular dichroism and circularly polarized luminescence, which are of interest for advanced optical materials and devices.
The investigation into the synthesis and application of chiral derivatives represents a significant step towards creating more sophisticated and specialized molecules. nih.gov
Interdisciplinary Approaches and Collaborations
The full potential of this compound can only be realized through concerted, interdisciplinary efforts. The complexity of moving from molecular design to functional application necessitates collaboration among various scientific fields.
Key collaborations will include:
Synthetic and Computational Chemistry: Synthetic chemists can create novel derivatives, while computational chemists can model their properties and predict the most promising candidates, creating a feedback loop that accelerates discovery.
Materials Science and Engineering: Materials scientists can integrate the compound into devices like sensors, solar cells, and OLEDs, providing crucial performance data to guide further molecular design. wiley-vch.de
Biology and Medicinal Chemistry: The bipyridine scaffold is a known pharmacophore. nih.gov Collaborations with biologists and medicinal chemists could explore the potential of derivatives as therapeutic agents or biological probes.
Such interdisciplinary synergy is essential to bridge the gap between fundamental research and real-world technological and medical applications, ensuring that the promising attributes of this compound are translated into tangible innovations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6'-Methyl-[3,3'-bipyridin]-4-amine, and how can purity be maximized?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions, such as Stille coupling, using halogenated precursors (e.g., 4-bromo-N,N-bis(4-methoxyphenyl)aniline) and organotin reagents in tetrahydrofuran (THF) under inert conditions . Purification typically involves recrystallization from ethanol/water mixtures, achieving yields of ~30–46% depending on substituents . For bipyridine systems, column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate intermediates.
Q. How is the structural identity of this compound confirmed experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL ) resolves bond lengths and angles, with R-factors <0.05 indicating high precision .
- Spectroscopy : H NMR (DMSO-d) shows characteristic aromatic protons at δ 6.8–8.2 ppm and methyl groups at δ 2.3–2.5 ppm. C NMR confirms sp-hybridized carbons (110–150 ppm) and methyl carbons (~20 ppm) .
- Mass spectrometry : ESI-MS typically exhibits [M+H] peaks matching theoretical molecular weights (e.g., m/z 214.1 for CHN) .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) quantify purity (>95%) and detect degradation products.
- Thermogravimetric analysis (TGA) : Determines decomposition temperatures (e.g., 200–220°C for similar bipyridines) .
- FT-IR : Identifies NH stretches (~3350 cm) and aromatic C=C vibrations (~1600 cm) .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic properties of this compound for materials science applications?
- Methodological Answer : DFT calculations (B3LYP/6-31G* basis set) predict HOMO-LUMO gaps (~3.5 eV) and charge distribution, guiding modifications for OLEDs or photocatalysts. For example, fluorinated analogs (e.g., 2′,6′-difluoro derivatives) reduce bandgaps by 0.2–0.4 eV, enhancing electroluminescence efficiency . Coordinate covalent bonding with iridium(III) in heteroleptic complexes (e.g., (dfdmappy)Ir(phim)) can be modeled to assess phosphorescence quantum yields .
Q. What strategies resolve contradictions between experimental and computational data in structural studies?
- Methodological Answer : Discrepancies in bond lengths (e.g., C–N vs. C–C) may arise from crystal packing effects. Cross-validate using:
- Multivariate refinement : SHELXL constraints to harmonize X-ray data with DFT-optimized geometries .
- Solid-state NMR : Compare experimental N chemical shifts with gauge-including projector-augmented wave (GIPAW) calculations .
Q. How is 3D-QSAR modeling applied to predict biological activity of this compound derivatives?
- Methodological Answer :
- Dataset preparation : Assemble IC values for analogs (e.g., triazine derivatives with 4-methylpiperidine substituents) .
- CoMFA/CoMSIA : Align molecules using PyMol, generate steric/electrostatic fields, and validate via leave-one-out cross-validation (q >0.5).
- Contour maps : Identify substituents (e.g., trifluoromethyl groups) enhancing target binding (e.g., kinase inhibition) .
Q. What role does this compound play in supramolecular chemistry?
- Methodological Answer : The bipyridine scaffold coordinates transition metals (e.g., Co, Ir) in host-guest systems. For example, tetrahedral Co cages (L=5’-(4’-amino-bipyridin-5-yl)-bipyridin-4-amine) encapsulate radiometals (e.g., Cu) for cancer theranostics, achieving >90% radiochemical yield in serum .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
